molecular formula C18H19N3O3S B3745717 N-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-4-methylbenzenesulfonamide

N-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-4-methylbenzenesulfonamide

Cat. No. B3745717
M. Wt: 357.4 g/mol
InChI Key: IUPSPKWOEHJPOA-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs . It’s a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . The compound you mentioned seems to be a derivative of indole, which means it might share some properties with these compounds.


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide detailed information about the compound’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, melting point, yield, and NMR data can provide information about the compound’s physical properties .

Mechanism of Action

The mechanism of action of indole derivatives can also vary widely. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on the specific compound. Some indole derivatives are used as drugs and are generally safe under proper use, but others might have toxic effects .

Future Directions

Given the diverse pharmacological properties of indole and its derivatives, there is great interest in synthesizing new compounds to combine these properties . Future research might focus on synthesizing new indole derivatives and studying their properties and potential applications.

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-6-8-15(9-7-13)25(23,24)21-18(22)19-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPSPKWOEHJPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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